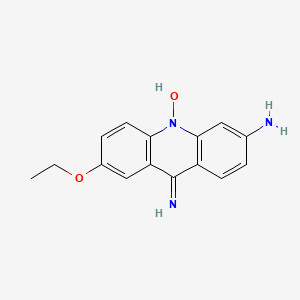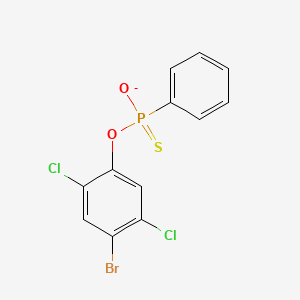
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate is a chemical compound belonging to the organophosphate class. It is known for its use as a pesticide and fungicide. This compound is a white crystalline solid at room temperature and has been primarily used in agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions typically require a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include 4-bromo-2,5-dichlorophenol, O-methyl phenylphosphonothioic acid, methyl phenylphosphonic acid, and phenylphosphonic acid .
Scientific Research Applications
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its toxicity and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and its mechanism of action in biological systems.
Mechanism of Action
The mechanism of action of O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate involves the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system . The molecular targets and pathways involved in this mechanism are similar to those of other organophosphate compounds.
Comparison with Similar Compounds
Similar Compounds
Profenofos: Another organophosphate compound with a similar mechanism of action.
Leptophos: A compound with similar chemical structure and applications.
Uniqueness
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other organophosphates. Its high efficacy as a pesticide and fungicide, along with its specific metabolic pathways, sets it apart from similar compounds .
Properties
CAS No. |
66113-72-2 |
|---|---|
Molecular Formula |
C12H7BrCl2O2PS- |
Molecular Weight |
397.0 g/mol |
IUPAC Name |
(4-bromo-2,5-dichlorophenoxy)-oxido-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H8BrCl2O2PS/c13-9-6-11(15)12(7-10(9)14)17-18(16,19)8-4-2-1-3-5-8/h1-7H,(H,16,19)/p-1 |
InChI Key |
RYFQZRGBZNWIBL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)([O-])OC2=CC(=C(C=C2Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


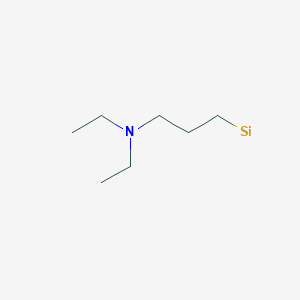


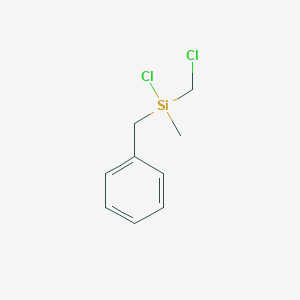
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
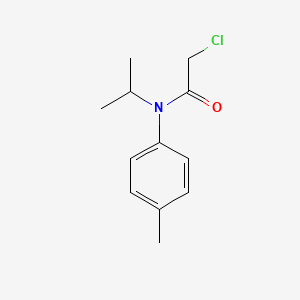

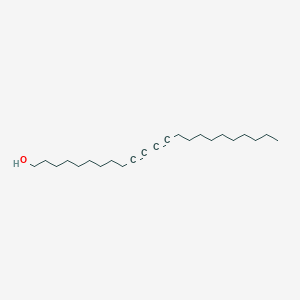
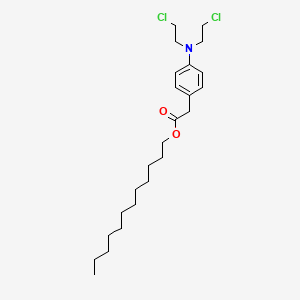
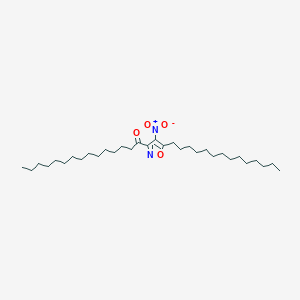
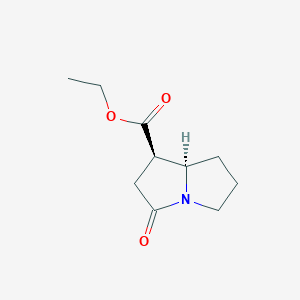
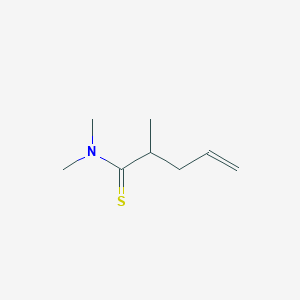
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
